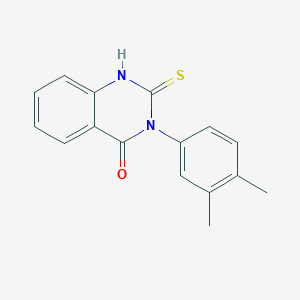

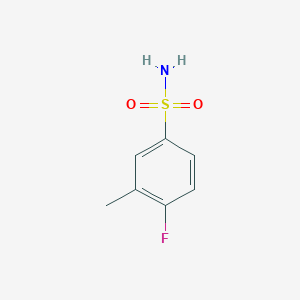

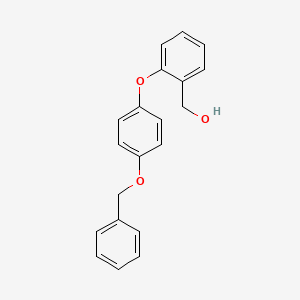

![molecular formula C16H16O3 B1333090 3-[2-(4-methylphenoxy)phenyl]propanoic Acid CAS No. 886361-09-7](/img/structure/B1333090.png)

3-[2-(4-methylphenoxy)phenyl]propanoic Acid

Overview

Description

The compound 3-[2-(4-methylphenoxy)phenyl]propanoic acid is a structurally complex molecule that can be associated with various pharmacological and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the properties and behaviors that 3-[2-(4-methylphenoxy)phenyl]propanoic acid might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates and the use of catalysts or reagents to promote specific transformations. For instance, the synthesis of analogs of 3-[2-(aminocarbonylphenyl)propanoic acid] involves the introduction of substituents into phenyl moieties, which can affect in vitro activities . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid includes reactions such as condensation and subsequent reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[2-(4-methylphenoxy)phenyl]propanoic acid has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been used to optimize structural parameters and investigate bond lengths, angles, and atomic charges . Such analyses are crucial for understanding the reactivity and interaction of the molecule with biological targets or other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3-[2-(4-methylphenoxy)phenyl]propanoic acid can be inferred from studies on their reactions. For instance, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been investigated, providing insights into the kinetics and mechanisms of such processes . These findings can be useful in predicting the stability and reactivity of 3-[2-(4-methylphenoxy)phenyl]propanoic acid under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure. The enantioseparation of isomeric 2-(methylphenyl)propanoic acids, for example, demonstrates the influence of substituent positions on the benzene ring on properties like enantiorecognition . Additionally, the use of countercurrent chromatography and UV spectrophotometry can reveal inclusion complex formation constants, which are indicative of molecular interactions . These techniques could be applied to study the physical and chemical properties of 3-[2-(4-methylphenoxy)phenyl]propanoic acid.

Scientific Research Applications

Anti-inflammatory Activities

A study identified phenolic compounds including variants of propanoic acid in the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Renewable Building Block in Material Science

Phloretic acid (a variant of propanoic acid) was used to enhance the reactivity of molecules towards benzoxazine ring formation, replacing phenol. This approach is significant for material science, offering a sustainable alternative to provide specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).

Environmental Analysis

A method for determining phenoxy herbicides, including a variant of propanoic acid, in water samples was developed. This method is crucial for environmental monitoring, providing a sensitive and accurate way to detect these compounds in water (Nuhu et al., 2012).

Antioxidant Activity

Research on marine-derived fungus Aspergillus carneus led to the isolation of phenyl ether derivatives, including a variant of propanoic acid. These compounds demonstrated significant antioxidant activities, highlighting their potential in oxidative stress-related applications (Xu et al., 2017).

Substrate for Polymer Synthesis

Studies have explored using propanoic acid derivatives as substrates in polymer synthesis, offering insights into novel polymer materials with potential applications in various industries (Kim et al., 1999).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[2-(4-methylphenoxy)phenyl]propanoic Acid are not well studied. Its bioavailability, half-life, and clearance rate are unknown. Its molecular weight (2563 g/mol) suggests that it may have suitable properties for absorption and distribution .

properties

IUPAC Name |

3-[2-(4-methylphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-7,9-10H,8,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZDUVFPRLBCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277455 | |

| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-methylphenoxy)phenyl]propanoic Acid | |

CAS RN |

886361-09-7 | |

| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)